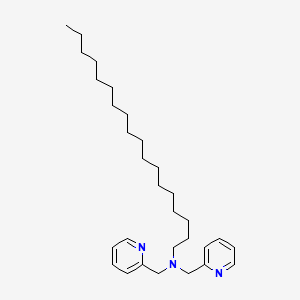
Bis(2-pyridylmethyl)octadecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-pyridylmethyl)octadecylamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. This compound is characterized by the presence of two pyridylmethyl groups attached to an octadecylamine backbone, making it a valuable ligand in coordination chemistry and polymer science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-pyridylmethyl)octadecylamine typically involves the reaction of 2-(chloromethyl)pyridine hydrochloride with octadecylamine. The process begins by dissolving 2-(chloromethyl)pyridine hydrochloride in water and adjusting the pH to 8 using a sodium hydroxide solution. Octadecylamine is then dissolved in dichloromethane, and the two solutions are mixed and vigorously stirred .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of controlled radical polymerization techniques. These methods ensure the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-pyridylmethyl)octadecylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) bromide, hexadecane, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-pyridylmethyl)octadecylamine has a wide range of scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of complex structures with metals.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research into its potential medical applications is ongoing, with studies exploring its use in drug delivery systems.
Industry: This compound is employed in the production of hybrid polymer materials and core-shell particles, which have applications in coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of Bis(2-pyridylmethyl)octadecylamine primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Vergleich Mit ähnlichen Verbindungen
Bis(2-pyridylmethyl)octadecylamine can be compared to other similar compounds, such as:
Bis(2-pyridylmethyl)amine: Lacks the octadecyl group, resulting in different solubility and reactivity properties.
Bis(2-pyridylmethyl)ethylamine: Contains a shorter alkyl chain, affecting its coordination behavior and applications.
Bis(2-pyridylmethyl)propylamine: Similar to the ethyl derivative but with a slightly longer alkyl chain, influencing its physical and chemical properties
Eigenschaften
Molekularformel |
C30H49N3 |
|---|---|
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
N,N-bis(pyridin-2-ylmethyl)octadecan-1-amine |
InChI |
InChI=1S/C30H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33(27-29-22-17-19-24-31-29)28-30-23-18-20-25-32-30/h17-20,22-25H,2-16,21,26-28H2,1H3 |
InChI-Schlüssel |
LGISBDHECCBNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
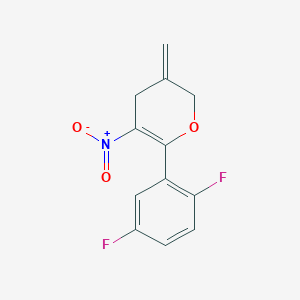
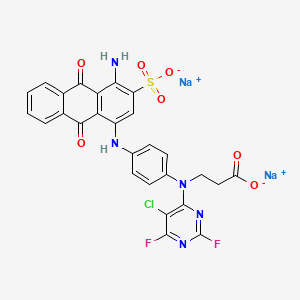

![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
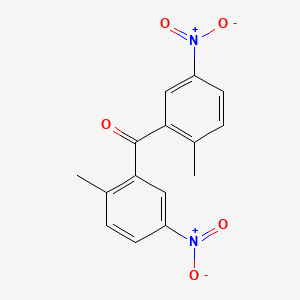
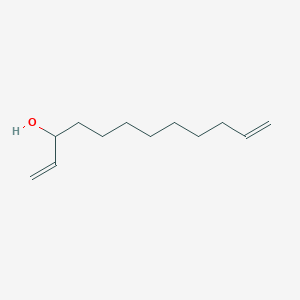
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
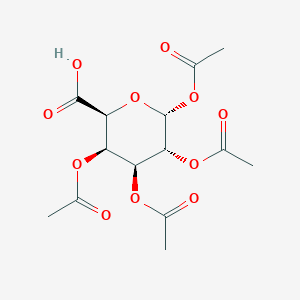
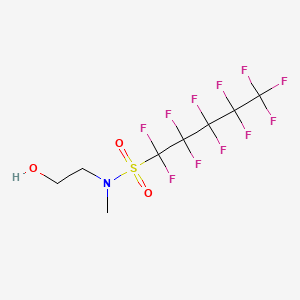
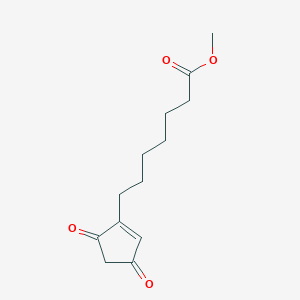
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
